molecular formula C12H11ClF3N5S B2661396 3-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine CAS No. 2415520-84-0

3-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2661396
CAS No.: 2415520-84-0
M. Wt: 349.76
InChI Key: KRXKDJAUCHTTSB-UHFFFAOYSA-N
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Description

3-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a thiadiazole ring, and an azetidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Synthesis of the Azetidine Ring: The azetidine ring can be formed by cyclization of an appropriate amino alcohol or amino halide precursor.

    Coupling of the Rings: The thiadiazole and azetidine rings are then coupled with a pyridine derivative through nucleophilic substitution or other coupling reactions.

    Introduction of the Chlorine and Trifluoromethyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce a variety of substituted analogs.

Scientific Research Applications

3-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and for its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3N5S/c1-6-19-20-11(22-6)21-4-8(5-21)18-10-9(13)2-7(3-17-10)12(14,15)16/h2-3,8H,4-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXKDJAUCHTTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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